Cas no 121587-20-0 (6-Demethoxycleomiscosin)

6-Demethoxycleomiscosin 化学的及び物理的性質
名前と識別子
-
- 6-Demethoxycleomiscosin A
- (2R,3R)-3-(4-Hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-o
- 5'-Demethoxyisodaphneticin
- (2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
- F94013
- 121587-20-0
- AKOS040761197
- 6-Demethoxycleomiscosin
-
- インチ: 1S/C19H16O7/c1-23-14-8-11(2-5-12(14)21)17-15(9-20)25-19-13(24-17)6-3-10-4-7-16(22)26-18(10)19/h2-8,15,17,20-21H,9H2,1H3/t15-,17-/m1/s1
- InChIKey: SPQBUENVXULSQS-NVXWUHKLSA-N
- ほほえんだ: O1C2C=CC3C=CC(=O)OC=3C=2O[C@H](CO)[C@H]1C1C=CC(=C(C=1)OC)O
計算された属性
- せいみつぶんしりょう: 356.08960285g/mol
- どういたいしつりょう: 356.08960285g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 550
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94.4
- 疎水性パラメータ計算基準値(XlogP): 2.2
じっけんとくせい
- 色と性状: Powder
6-Demethoxycleomiscosin セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
6-Demethoxycleomiscosin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3158-5mg |
6-Demethoxycleomiscosin A |
121587-20-0 | 5mg |
¥ 4040 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3158-1 mg |
6-Demethoxycleomiscosin A |
121587-20-0 | 1mg |
¥2435.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3158-5 mg |
6-Demethoxycleomiscosin A |
121587-20-0 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
TargetMol Chemicals | TN3158-1 mL * 10 mM (in DMSO) |
6-Demethoxycleomiscosin A |
121587-20-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
TargetMol Chemicals | TN3158-1 ml * 10 mm |
6-Demethoxycleomiscosin A |
121587-20-0 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 |
6-Demethoxycleomiscosin 関連文献
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
8. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
6-Demethoxycleomiscosinに関する追加情報
Recent Advances in the Study of 6-Demethoxycleomiscosin (CAS: 121587-20-0)
6-Demethoxycleomiscosin (CAS: 121587-20-0) is a naturally occurring coumarin derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its diverse pharmacological properties. Recent studies have focused on elucidating its mechanisms of action, optimizing its synthesis, and exploring its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in drug discovery and development.
In a 2023 study published in the Journal of Natural Products, researchers investigated the anti-inflammatory and antioxidant properties of 6-Demethoxycleomiscosin. The study demonstrated that the compound significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells, suggesting its potential as a therapeutic agent for inflammatory diseases. Additionally, the compound exhibited strong free radical scavenging activity, further supporting its role in oxidative stress-related conditions.
Another recent study, published in Bioorganic & Medicinal Chemistry Letters, explored the synthetic pathways for 6-Demethoxycleomiscosin. The researchers developed a novel, cost-effective method for its synthesis, which could facilitate large-scale production for further pharmacological studies. The synthetic approach involved a series of condensation and cyclization reactions, yielding the target compound with high purity and efficiency.
Furthermore, a 2024 preclinical study highlighted the anticancer potential of 6-Demethoxycleomiscosin. The compound was found to induce apoptosis in various cancer cell lines, including breast and lung cancer, through the activation of the intrinsic apoptotic pathway. These findings underscore the compound's potential as a lead candidate for anticancer drug development.
In conclusion, the latest research on 6-Demethoxycleomiscosin (CAS: 121587-20-0) underscores its multifaceted pharmacological properties, ranging from anti-inflammatory and antioxidant effects to anticancer activity. The development of efficient synthetic methods and the elucidation of its mechanisms of action pave the way for future clinical studies. Continued research in this area holds promise for the discovery of novel therapeutics based on this intriguing compound.
121587-20-0 (6-Demethoxycleomiscosin) 関連製品
- 927802-45-7(5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acid)
- 2229258-44-8(1,1,1-trifluoro-3-(2-methylpyridin-4-yl)propan-2-ol)
- 2172216-62-3(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidocyclopropane-1-carboxylic acid)
- 1256359-21-3(Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate)
- 1806284-01-4(Methyl 3-cyano-2-hydroxy-4-(trifluoromethoxy)benzoate)
- 98275-29-7(4H-1,2,4-Triazole-3,4-diaMine, 5-butyl-)
- 1207035-16-2(3-(benzenesulfonyl)-N-4-methoxy-3-(2-oxopiperidin-1-yl)phenylpropanamide)
- 2034337-63-6(5-chloro-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide)
- 2059948-17-1(2-(butan-2-yl)-3a-methyl-octahydropyrrolo3,4-cpyrrole)
- 40832-47-1(4-Chloro-2-nitro-N,N-di-n-propylaniline)




